molecular formula C5H6N4O3 B12355003 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione

6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione

Cat. No.: B12355003
M. Wt: 170.13 g/mol
InChI Key: YEWMYDKFPXFLTB-UHFFFAOYSA-N
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Description

6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione is a six-membered, saturated 1,3-diazinane ring system with the following substituents:

  • Dione groups at positions 2 and 4.
  • Methyl group at position 3.
  • Nitroso group at position 5.
  • Imino group at position 6.

Its molecular formula is C₅H₇N₅O₃, with a molecular weight of 201.15 g/mol.

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

6-imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h2H,1H3,(H2,6,7,11)

InChI Key

YEWMYDKFPXFLTB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=N)NC1=O)N=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione involves several steps:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Functional Groups
6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione (Target) C₅H₇N₅O₃ 201.15 Saturated 1,3-diazinane 3-methyl, 5-nitroso, 6-imino Dione, nitroso, imino
(5E)-1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione C₇H₁₀N₄O₃ 198.18 Saturated 1,3-diazinane 1-ethyl, 5-methoxyimino, 6-imino Dione, methoxyimino, imino
6-Amino-5-nitroso-1,3-diphenylpyrimidine-2,4-dione C₁₆H₁₂N₄O₃ 308.29 Unsaturated pyrimidine 1,3-diphenyl, 5-nitroso, 6-amino Dione, nitroso, amino
6-Amino-1-isobutyl-3-methyl-5-nitrosouracil C₉H₁₃N₅O₃ 255.24 Unsaturated pyrimidine 1-isobutyl, 3-methyl, 5-nitroso, 6-amino Dione, nitroso, amino
Dihydrothymine C₅H₈N₂O₂ 128.13 Saturated pyrimidine 5-methyl Dione
1-Phenyl-1,3-diazinane-2,4-dione C₁₀H₁₀N₂O₂ 190.20 Saturated 1,3-diazinane 1-phenyl Dione
Key Observations:

Ring Saturation: The target compound and analogs like (5E)-1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione share a saturated diazinane core, offering conformational flexibility. Pyrimidine-based analogs (e.g., 6-amino-5-nitroso-1,3-diphenylpyrimidine-2,4-dione) have unsaturated rings, influencing electronic properties and rigidity.

Substituent Diversity: The nitroso group at position 5 is common in the target and compounds like 6-amino-1-isobutyl-3-methyl-5-nitrosouracil. This group is reactive and may participate in redox or coordination chemistry. Imino vs. Amino Groups: The target’s imino group at position 6 differs from the amino groups in pyrimidine analogs, affecting hydrogen-bonding capacity and acidity.

Diazinane Derivatives: The saturated ring in the target and 1-phenyl-1,3-diazinane-2,4-dione may serve as scaffolds for synthesizing bioactive molecules or ligands .

Biological Activity

6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound with significant potential in biological applications. Its unique structural features, including an imino group and a nitroso group within a diazinane framework, contribute to its reactivity and biological activity. This article reviews the current understanding of its biological properties, focusing on antimicrobial activities, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₅H₆N₄O₃
  • Molecular Weight : 170.13 g/mol
  • Structural Features : The compound contains a diazinane ring system characterized by multiple functional groups that enhance its biological interactions.

Antimicrobial Properties

Research indicates that 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione exhibits antimicrobial and antifungal properties . Compounds with similar structural characteristics have been shown to inhibit various pathogens. The presence of both the imino and nitroso groups is believed to interfere with cellular processes in microorganisms, potentially leading to their growth inhibition.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructure TypeKey FeaturesAntimicrobial Activity
6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dioneHeterocyclic NitrogenUnique diazinane frameworkExhibits antimicrobial activity
5-Nitroisophthalic acidAromatic NitrogenStrong electron-withdrawing propertiesModerate antimicrobial activity
2-Amino-5-nitrothiazoleHeterocyclic NitrogenKnown for its antimicrobial propertiesHigh antifungal activity
4-NitroanilineAromatic NitrogenUsed in dye synthesisExhibits mutagenicity

The table above highlights the unique position of 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione among related compounds due to its distinct combination of functionalities.

Preliminary studies suggest that this compound may interact with specific enzymes involved in microbial metabolic pathways. The interactions could lead to the inhibition of essential cellular functions in pathogens. However, further research is needed to elucidate the exact mechanisms through which these effects occur.

Study on Antimicrobial Efficacy

A study investigated the efficacy of various nitrogen-containing heterocycles against common bacterial strains. The results indicated that 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione showed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

Table 2: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)
Staphylococcus aureus500
Candida albicans250
Escherichia coliNot effective
Pseudomonas aeruginosaModerate (1000)

These findings emphasize the potential of this compound as an effective antimicrobial agent.

Potential Applications

Given its promising biological activity, 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione could have various applications in:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial agents.
  • Agrochemicals : Potential use in crop protection against fungal pathogens.

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